1-(3-苯甲酰喹啉-4-基)哌啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

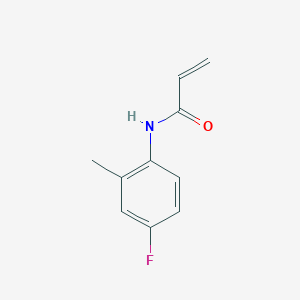

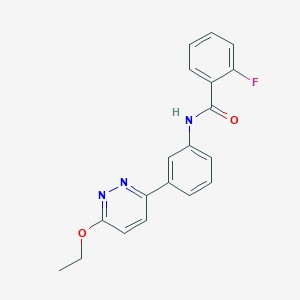

The compound "Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate" is a chemical entity that appears to be related to a class of compounds known for their potential inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This class of compounds, particularly those with a piperidine core, has been extensively studied for their potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity, with variations in the benzamide moiety leading to substantial increases in activity . Another study reported the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, yielding a product with high diastereo- and enantioselectivity . These studies suggest that the synthesis of such compounds involves multi-step organic reactions, often with a focus on optimizing yield, selectivity, and potency.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of different substituents and moieties can significantly affect the potency and selectivity of these compounds. For example, the introduction of a bulky moiety in the para position of the benzamide or a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced AChE inhibitory activity . The stereochemistry of the piperidine derivatives is also important, as seen in the microbial reduction study that produced stereospecific hydroxy esters with high selectivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperidine derivatives are diverse and include amide bond formation, alkylation, and reduction processes. The synthesis of potent AChE inhibitors often requires the careful selection of reaction conditions to achieve the desired modifications on the piperidine core while maintaining or enhancing biological activity . The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to produce stereospecific hydroxy esters is an example of a biocatalytic reaction employed in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of specific substituents can improve the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity . The stereochemistry of the compounds can also affect their physical properties, as seen in the high diastereo- and enantioselectivity of the microbial reduction products .

科学研究应用

合成和衍生物

杂环化合物的合成

对杂环化合物(例如吡啶和喹啉)的合成研究表明,1-(3-苯甲酰喹啉-4-基)哌啶-3-羧酸乙酯等化合物可以成为关键的中间体。例如,Paronikyan 等人(2016 年)展示了二氨基取代的吡喃并吡啶和嘧啶并噻吩异喹啉的合成,从类似的乙基羧酸盐化合物开始,突出了这些化合物在合成复杂杂环结构中的多功能性 (Paronikyan 等人,2016 年)。

新型合成方法

Bujok 等人(2010 年)探索了从硝基芳烃和受保护的乙基氨基巴豆酸酯合成取代的 3-氨基喹啉的新型合成途径,展示了 1-(3-苯甲酰喹啉-4-基)哌啶-3-羧酸乙酯的衍生物作为生物活性喹啉衍生物合成构建模块的潜力 (Bujok 等人,2010 年)。

生物活性

抗乙酰胆碱酯酶活性

1-(3-苯甲酰喹啉-4-基)哌啶-3-羧酸乙酯的衍生物已被合成并评估其抗乙酰胆碱酯酶 (AChE) 活性,表明其在治疗阿尔茨海默病等神经退行性疾病中的潜在应用。杉本等人(1990 年)合成了一系列 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,评估了它们的抗 AChE 活性,并鉴定了有效的抑制剂 (杉本等人,1990 年)。

血管扩张特性

Girgis 等人(2008 年)合成了具有潜在血管扩张特性的新型 3-吡啶羧酸盐,表明 1-(3-苯甲酰喹啉-4-基)哌啶-3-羧酸乙酯的衍生物在心血管研究中的应用范围 (Girgis 等人,2008 年)。

未来方向

属性

IUPAC Name |

ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-2-29-24(28)18-11-8-14-26(16-18)22-19-12-6-7-13-21(19)25-15-20(22)23(27)17-9-4-3-5-10-17/h3-7,9-10,12-13,15,18H,2,8,11,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEALXMXNXIICRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

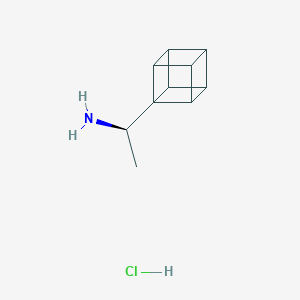

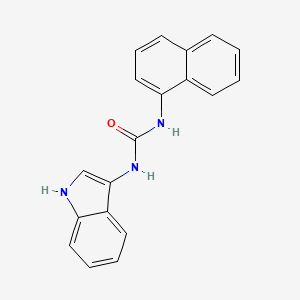

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

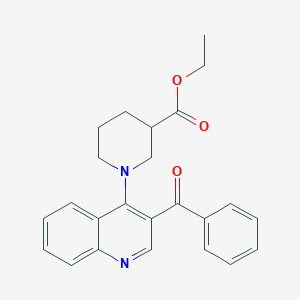

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)

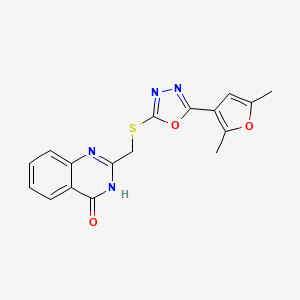

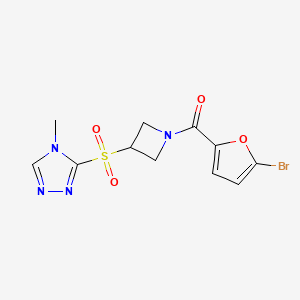

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)

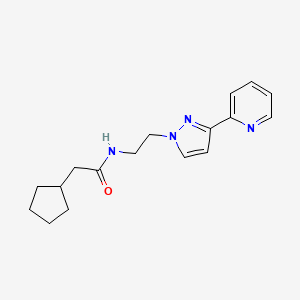

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)